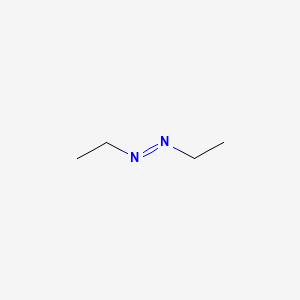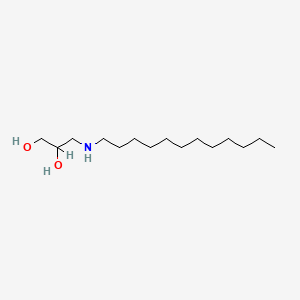![molecular formula C12H20OSi B3057589 2-[tert-Butyl(dimethyl)silyl]phenol CAS No. 82772-29-0](/img/structure/B3057589.png)
2-[tert-Butyl(dimethyl)silyl]phenol
Übersicht
Beschreibung
“2-[tert-Butyl(dimethyl)silyl]phenol” is a chemical compound that is related to tert-butylphenol . It is an organic compound with the formula (CH3)3CC6H4OH . It is a colorless oil that dissolves in basic water .
Synthesis Analysis
The synthesis of “2-[tert-Butyl(dimethyl)silyl]phenol” involves the silylation of a wide variety of alcohols and phenols, including acid-sensitive, base-sensitive, and hindered substrates, using tert-butyldimethylsilyl chloride (TBDMSCl) . The reactions are carried out in acetonitrile from 24 to 40°C and on rare occasions in DMF from 24 to 80°C .Molecular Structure Analysis
The molecular structure of “2-[tert-Butyl(dimethyl)silyl]phenol” was characterized as C12H20O2Si . The structure was investigated using techniques such as HPLC and NMR .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The rapid cleavage of the silyl ethers to alcohols by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[tert-Butyl(dimethyl)silyl]phenol” include a density of 1.0±0.1 g/cm^3, boiling point of 250.9±23.0 °C at 760 mmHg, and a flash point of 105.6±22.6 °C .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(tert-Butyldimethylsilyl)phenol (DTXSID10512861), focusing on six unique applications:
Silyl Protection in Organic Synthesis
2-(tert-Butyldimethylsilyl)phenol is widely used as a silyl protecting group in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group protects phenolic hydroxyl groups during various chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes, allowing for selective deprotection at later stages .
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to protect phenolic groups makes it valuable in the preparation of complex drug molecules, ensuring that sensitive functional groups remain intact during the synthesis .
Material Science Applications
In material science, 2-(tert-Butyldimethylsilyl)phenol is used to modify surfaces and enhance the properties of materials. It can be used to create hydrophobic coatings, improve adhesion properties, and enhance the stability of materials under various environmental conditions .
Catalyst in Polymerization Reactions
The compound is also employed as a catalyst in polymerization reactions. Its unique structure allows it to facilitate the formation of polymers with specific properties, such as increased thermal stability and improved mechanical strength. This application is particularly important in the production of high-performance plastics and resins .
Analytical Chemistry
In analytical chemistry, 2-(tert-Butyldimethylsilyl)phenol is used as a derivatizing agent. It helps in the analysis of phenolic compounds by gas chromatography (GC) and mass spectrometry (MS), improving the volatility and stability of the analytes, which leads to more accurate and reliable results .
Wirkmechanismus
Target of Action
2-(TERT-BUTYLDIMETHYLSILYL)PHENOL, also known as 2-[tert-Butyl(dimethyl)silyl]phenol or DTXSID10512861, is a silylating reagent . It primarily targets functional groups in organic compounds, such as alcohols, phenols, and carboxylic acids . These functional groups play a crucial role in the structure and reactivity of organic compounds.
Mode of Action
The compound interacts with its targets by adding a tert-butyldimethylsilyl (TBDMS) group to each –COOH, –NH2, –SH, –SO2H, and –OH functional group . This process is known as silylation . The addition of the TBDMS group increases the stability of the functional groups, making them less susceptible to solvolysis .
Biochemical Pathways
The silylation process affects various biochemical pathways. The downstream effects of these changes can be significant, leading to the synthesis of new compounds or the modification of existing ones .
Pharmacokinetics
As a silylating agent, it is likely to be rapidly metabolized in the body, with the TBDMS group being cleaved off and excreted . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of 2-(TERT-BUTYLDIMETHYLSILYL)PHENOL’s action are primarily related to its role as a silylating agent. By adding a TBDMS group to functional groups in organic compounds, it can alter their reactivity and stability . This can lead to changes in the compounds’ physical and chemical properties, as well as their biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(TERT-BUTYLDIMETHYLSILYL)PHENOL. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture .
Eigenschaften
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSi/c1-12(2,3)14(4,5)11-9-7-6-8-10(11)13/h6-9,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHZEIGCCAXUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512861 | |
| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[tert-Butyl(dimethyl)silyl]phenol | |
CAS RN |
82772-29-0 | |
| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



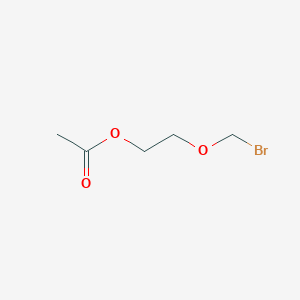
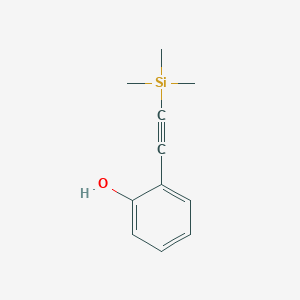
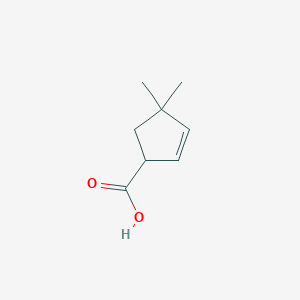
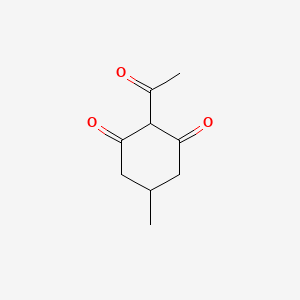
![Magnesium, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B3057516.png)
![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B3057517.png)
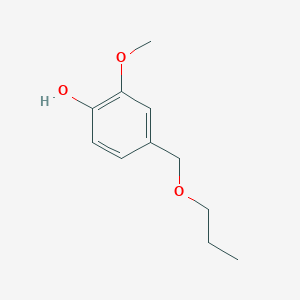
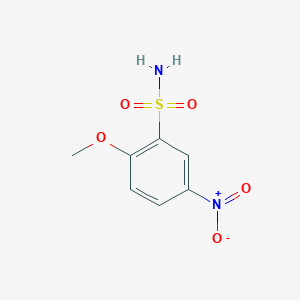

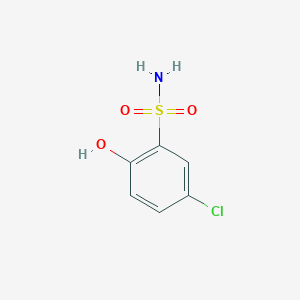
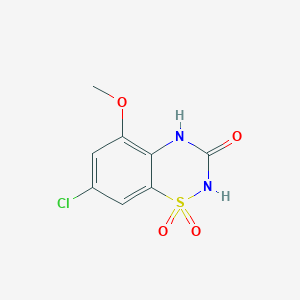
![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)
